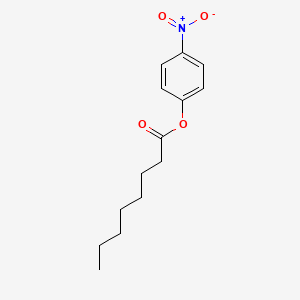

4-Nitrophenyl octanoate

CAS No.: 1956-10-1

Cat. No.: VC1715686

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956-10-1 |

|---|---|

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.3 g/mol |

| IUPAC Name | (4-nitrophenyl) octanoate |

| Standard InChI | InChI=1S/C14H19NO4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3 |

| Standard InChI Key | GGIDEJQGAZSTES-UHFFFAOYSA-N |

| SMILES | CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

| Canonical SMILES | CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

Basic Identification and Properties

4-Nitrophenyl octanoate possesses specific physical and chemical properties that define its behavior in various environments and reactions. Table 1 summarizes the basic identification parameters of the compound.

Table 1: Basic Identification Parameters of 4-Nitrophenyl Octanoate

| Parameter | Value |

|---|---|

| CAS Number | 1956-10-1 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| IUPAC Name | 4-nitrophenyl octanoate |

| SMILES Notation | CCCCCCCC(=O)OC1=CC=C(C=C1)N+=O |

| InChI Key | GGIDEJQGAZSTES-UHFFFAOYSA-N |

The physical and chemical properties of 4-nitrophenyl octanoate are critical for understanding its behavior in various experimental conditions. The compound exists as a clear liquid with a color ranging from pale yellow to brown at room temperature . Table 2 presents the detailed physical properties of the compound.

Detailed Physical Properties

Table 2: Physical Properties of 4-Nitrophenyl Octanoate

| Property | Value |

|---|---|

| Physical State | Liquid |

| Appearance | Clear pale yellow to yellow to brown |

| Refractive Index | 1.5075-1.5155 @ 20°C |

| LogP | 4.68 |

| Rule of 5 Violations | 0 |

| H-bond Acceptors | 5 |

| H-bond Donors | 0 |

| Freely Rotating Bonds | 9 |

| Polar Surface Area | 72.12 Ų |

| Flash Point | 149.1°C |

| Boiling Point | 378.7°C at 760 mmHg |

| Vapor Pressure | 6.16E-06 mmHg at 25°C |

| Density | 1.115 g/cm³ |

The compound exhibits several important physical properties that influence its applications and handling requirements. With a LogP value of 4.68, it demonstrates significant lipophilicity, which affects its solubility profile in various solvents . The compound has zero violations of Lipinski's Rule of Five, suggesting favorable drug-like properties, although its primary applications are in research rather than pharmaceutical development .

Synthesis and Preparation Methods

Laboratory Scale Synthesis

Several methods exist for the synthesis of 4-nitrophenyl octanoate, with the most common approaches involving the esterification of 4-nitrophenol with octanoic acid or its derivatives. One efficient laboratory method involves the reaction of octanoyl chloride with 4-nitrophenol.

The reaction typically proceeds as follows:

-

Octanoyl chloride is combined with 4-nitrophenol in dioxane as a solvent

-

The reaction is conducted at ambient temperature for approximately 2 hours

An alternative synthesis method involves the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) to facilitate the direct esterification of octanoic acid with 4-nitrophenol. This approach is particularly useful when avoiding the preparation or handling of acid chlorides.

Chemical Reactivity

Hydrolysis Reactions

4-Nitrophenyl octanoate undergoes hydrolysis in the presence of water, which can be catalyzed by acids, bases, or enzymes. This reaction cleaves the ester bond, resulting in the formation of octanoic acid and 4-nitrophenol. The hydrolysis reaction is particularly important in enzymatic assays where the compound serves as a substrate for lipases and esterases. The release of 4-nitrophenol, which has a characteristic yellow color in alkaline conditions, allows for convenient spectrophotometric monitoring of enzyme activity.

Transesterification

Transesterification is another important reaction of 4-nitrophenyl octanoate. In this reversible process, the octanoyl group is transferred to a different alcohol, resulting in a new ester. This reaction can be catalyzed by either chemical catalysts or enzymes such as lipases. Transesterification reactions are valuable in organic synthesis and can be used to prepare a variety of octanoate esters with different alcohol moieties.

Reduction Reactions

The nitro group in 4-nitrophenyl octanoate can be reduced to an amino group using appropriate reducing agents. This typically involves hydrogen gas in the presence of a suitable catalyst, resulting in the formation of 4-aminophenyl octanoate. This transformation alters the electronic properties of the aromatic ring, which can be useful for modifying the reactivity of the compound or for preparing functionalized derivatives.

Applications in Research and Industry

Enzymatic Studies

4-Nitrophenyl octanoate serves as an important substrate in enzymatic assays, particularly for studying the activity of esterases and lipases. The compound's structure, featuring an ester bond and a chromogenic nitrophenol group, makes it ideal for monitoring enzyme kinetics and mechanisms .

When hydrolyzed by enzymes, the released 4-nitrophenol can be detected spectrophotometrically, providing a convenient method for quantifying enzyme activity. This application is particularly valuable in biochemical research focused on understanding enzyme function and specificity .

Proteomics Research

In proteomics research, 4-nitrophenyl octanoate serves as a useful reagent for various applications. Its specificity and reactivity with certain enzymes make it valuable for studying protein function and interactions . The compound's purity, typically ≥97% in commercial preparations, ensures reliable results in sensitive proteomics experiments.

Organic Synthesis

As an intermediate in organic synthesis, 4-nitrophenyl octanoate can be used to produce various derivatives. For example, it can be used to synthesize p-aminomethyl octanoate through reduction reactions. This process typically involves hydrogen as a reagent and ethanol as a solvent, with platinum oxide serving as a catalyst. The yield for this transformation is approximately 87% .

Comparison with Similar Compounds

4-Nitrophenyl octanoate belongs to a family of nitrophenyl esters that includes compounds with varying chain lengths. Table 3 compares some key features of 4-nitrophenyl octanoate with related compounds.

Table 3: Comparison of 4-Nitrophenyl Octanoate with Related Compounds

| Compound | Chain Length | Relative Solubility | Key Applications |

|---|---|---|---|

| 4-Nitrophenyl acetate | 2 carbons | Higher in polar solvents | Enzyme assays, acetylation studies |

| 4-Nitrophenyl butyrate | 4 carbons | Intermediate | Lipase activity assays |

| 4-Nitrophenyl octanoate | 8 carbons | Lower in polar, higher in non-polar | Lipase specificity studies, organic synthesis |

| 4-Nitrophenyl palmitate | 16 carbons | Lowest in polar, highest in non-polar | Studies of enzymes acting on long-chain substrates |

The relative chain length of 4-nitrophenyl octanoate gives it unique properties compared to shorter-chain esters like 4-nitrophenyl acetate. This influences its solubility, reactivity, and specificity in enzymatic reactions. The medium-length carbon chain (8 carbons) makes it particularly useful for studying enzymes that prefer medium-chain fatty acid substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume